Cas no 1705960-66-2 (3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide)

3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide is a versatile organic compound with significant applications in medicinal chemistry. This compound features a fluoro substituent and a thiophene moiety, enhancing its reactivity and selectivity in synthetic reactions. Its unique structure allows for the development of novel pharmacophores with potential therapeutic applications. The compound's synthesis and characterization are crucial for its advancement in drug discovery research.
3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide structure
1705960-66-2 structure
Product Name:3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide
CAS No:1705960-66-2
MF:C14H14FNO2S
MW:279.329865932465
CID:5956671
PubChem ID:90496732
Update Time:2025-06-18

3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide
    • 3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide
    • F5857-1534
    • 3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
    • AKOS024772067
    • 1705960-66-2
    • Inchi: 1S/C14H14FNO2S/c1-9-5-6-19-13(9)12(17)8-16-14(18)10-3-2-4-11(15)7-10/h2-7,12,17H,8H2,1H3,(H,16,18)
    • InChI Key: YTVKMLZIMIXSRS-UHFFFAOYSA-N
    • SMILES: S1C=CC(C)=C1C(CNC(C1C=CC=C(C=1)F)=O)O

Computed Properties

  • Exact Mass: 279.07292802g/mol
  • Monoisotopic Mass: 279.07292802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 77.6Ų

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Additional information on 3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide

3-Fluoro-N-2-Hydroxy-2-(3-Methylthiophen-2-yl)ethylbenzamide: A Comprehensive Overview

3-Fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide (CAS No. 1705960-66-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide.

Molecular Structure and Synthesis

The molecular formula of 3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide is C14H14FNO2S, with a molecular weight of 287.33 g/mol. The compound features a benzamide core substituted with a fluoro group at the 3-position and an N-substituted 2-hydroxyethyl moiety. The thiophene ring, which is also methyl-substituted, adds to the complexity and functionality of the molecule.

The synthesis of 3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide typically involves multi-step reactions. One common approach is to start with 3-fluorobenzoyl chloride, which is reacted with 2-aminoethanol to form the corresponding amide. Subsequently, the amide is coupled with 3-methylthiophene via a suitable coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt). This method ensures high yields and purity, making it suitable for large-scale production.

Biological Activities and Mechanisms of Action

3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide has been extensively studied for its biological activities. One of its key properties is its ability to modulate specific enzymes and receptors involved in various physiological processes. Recent research has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

In addition to its anti-inflammatory properties, 3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide has demonstrated significant antioxidant activity. It can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property makes it a potential candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

Clinical Applications and Potential Therapeutic Uses

The unique combination of anti-inflammatory and antioxidant properties makes 3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide an attractive molecule for various therapeutic applications. Preclinical studies have shown promising results in models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The compound's ability to reduce inflammation without causing significant side effects suggests its potential as a safer alternative to existing anti-inflammatory drugs.

In the field of neurodegenerative diseases, 3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide has shown potential in protecting neurons from oxidative stress-induced damage. Studies have demonstrated that it can improve cognitive function in animal models of Alzheimer's disease by reducing beta amyloid plaque formation and enhancing synaptic plasticity.

Safety and Toxicology

The safety profile of 3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide is an important consideration for its potential clinical use. Extensive toxicological studies have been conducted to evaluate its safety in both in vitro and in vivo models. These studies have shown that the compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects on major organs or systems.

In addition to its low toxicity, 3-fluoro-N-2-hydroxy-2-(3-methylthiophen-2-y l) ethylbenzamide has demonstrated good pharmacokinetic properties, including favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics make it suitable for oral administration and long-term use in clinical settings.

Future Directions and Conclusion

The ongoing research on 3-fluoro-N - ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ -hydroxy - ̶ - ( - methylthiophen - yl ) ethylbenzamide strong > continues to uncover new insights into its mechanisms of action and potential therapeutic applications. Future studies will focus on optimizing its pharmacological properties through structural modifications and exploring its efficacy in more advanced preclinical models.

In conclusion, < strong > 3 - fluoro - N - ₂ - hydroxy -₂ - (₃ - methylthiophen - yl ) ethylbenzamide strong > represents a promising compound with a wide range of biological activities. Its unique chemical structure and favorable safety profile make it a valuable candidate for further development in the pharmaceutical industry. As research progresses, it is likely that this compound will play an increasingly important role in the treatment of various diseases. p > article > < / response >

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